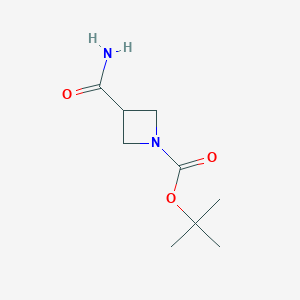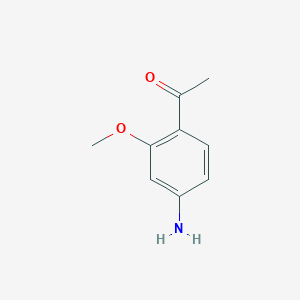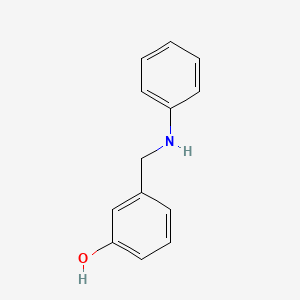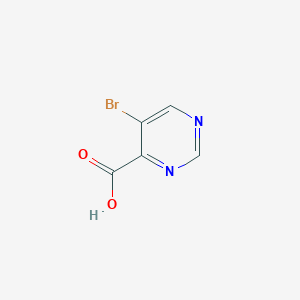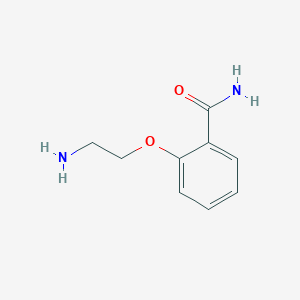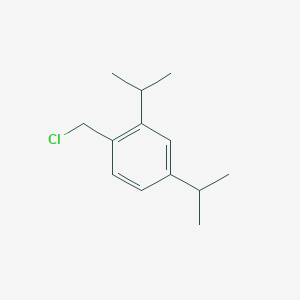
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is an organic compound with the molecular formula C13H19Cl It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene typically involves the chloromethylation of 2,4-bis(propan-2-yl)benzene. This can be achieved through the reaction of 2,4-bis(propan-2-yl)benzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or alcohols under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thioethers.
Oxidation Products: Ketones or alcohols derived from the oxidation of isopropyl groups.
Reduction Products: Dechlorinated compounds or reduced benzene derivatives.
Scientific Research Applications
1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene depends on its chemical reactivity and interactions with other molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The isopropyl groups may influence the compound’s hydrophobicity and binding affinity to molecular targets.
Comparison with Similar Compounds
1-(Chloromethyl)-2-(propan-2-yl)benzene: Similar structure but with only one isopropyl group.
1-(Chloromethyl)-4-(propan-2-yl)benzene: Another isomer with different substitution pattern.
2-(Chloromethyl)-1,3-bis(propan-2-yl)benzene: A positional isomer with different placement of substituents.
Uniqueness: 1-(Chloromethyl)-2,4-bis(propan-2-yl)benzene is unique due to the presence of two isopropyl groups, which can significantly influence its chemical and physical properties
Properties
IUPAC Name |
1-(chloromethyl)-2,4-di(propan-2-yl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl/c1-9(2)11-5-6-12(8-14)13(7-11)10(3)4/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHGGIWBIKGBBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)CCl)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615671 |
Source


|
| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122776-87-8 |
Source


|
| Record name | 1-(Chloromethyl)-2,4-di(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
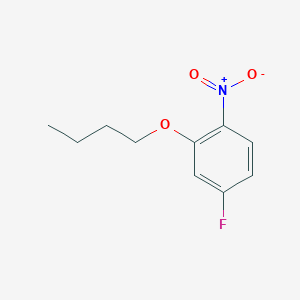
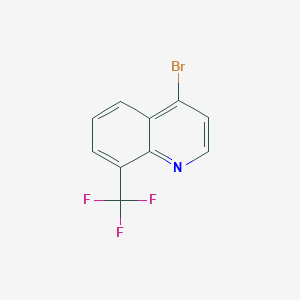
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
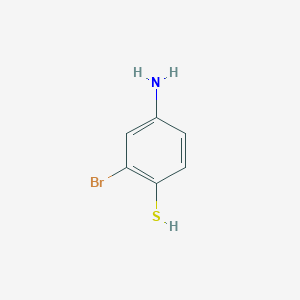

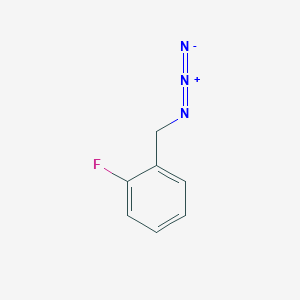

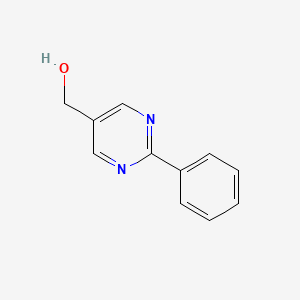
![2-(2-Aminobenzo[d]thiazol-6-yl)acetonitrile](/img/structure/B1287401.png)
